5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)11-9(12)4-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQZHBSMYPWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508715 | |
| Record name | 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-95-3 | |
| Record name | 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80353-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halo-Ketone Cyclization
A patented large-scale synthesis (source) utilizes 3-halo-2-butanone (e.g., 3-chloro-2-butanone) reacted with a methyl-substituted 2-aminopyridine derivative in cyclohexanone under reflux. The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclization and elimination of hydrogen halide. Key conditions include:
| Parameter | Value/Detail |
|---|---|
| Solvent | Cyclohexanone or acetone |
| Temperature | 80–100°C (reflux) |
| Catalyst | Potassium carbonate (base) |
| Reaction Time | 12–24 hours |
| Yield | 45–60% after purification |
Purification involves column chromatography (methylene chloride:methanol, 100:7) and crystallization from ethyl acetate. The methyl groups at positions 5 and 7 are introduced via methyl-substituted starting materials, ensuring regioselectivity.
Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé reaction, a three-component coupling of 2-aminopyridine, aldehydes, and isocyanides, is adaptable to synthesize 5,7-dimethyl derivatives by incorporating methyl-substituted aldehydes.
Modified Groebke-Blackburn-Bienaymé Protocol
A scalable adaptation (source) employs:
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2-Amino-5,7-dimethylpyridine : Prepared via nitration and reduction of commercially available 2-aminopyridine.
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Glyoxylic acid : Introduces the carboxylic acid moiety at position 2.
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tert-Butyl isocyanide : Ensces the reaction under mild conditions (room temperature, 24 hours).
The reaction achieves 65–75% yield in ethanol/water mixtures, with micellar media (e.g., sodium dodecyl sulfate, SDS) enhancing solubility and reaction efficiency. The carboxylic acid group is unmasked via acidic hydrolysis post-cyclization.
Metal-Free Oxidative Cyclization
Recent advances prioritize eco-friendly, metal-free methods. Iodine-mediated oxidative cyclization (source) enables direct synthesis from 2-aminopyridines and ketones.
Iodine-Catalyzed Protocol
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Reactants : 2-Amino-5,7-dimethylpyridine and pyruvic acid (for carboxylic acid introduction).
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Conditions :
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Solvent: Acetonitrile/water (4:1)
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Catalyst: Molecular iodine (20 mol%)
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Temperature: 70°C, 8 hours
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Yield: 70–80%
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Mechanistically, iodine facilitates imine formation and subsequent cyclization via radical intermediates. This method avoids transition metals, simplifying purification and reducing environmental impact.
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow systems (source) are employed to enhance efficiency:
Continuous Flow Process
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Reactor Type : Microfluidic tubular reactor
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Parameters :
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Residence Time: 30 minutes
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Temperature: 120°C
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Pressure: 10 bar
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Solvent: Tetrahydrofuran (THF)
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-
Workflow :
Analytical Characterization
Post-synthesis validation employs:
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1H NMR (CDCl3): δ 2.34 (s, 3H, C5-CH3), 2.36 (s, 3H, C7-CH3), 7.9 (s, 1H, C3-H).
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HRMS : [M+H]+ at m/z 191.0825 (calculated for C10H11N2O2: 191.0821).
Challenges and Optimization
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Regioselectivity : Competing cyclization pathways necessitate precise control of substituent positions. Methyl groups at C5 and C7 are achieved using pre-methylated 2-aminopyridines.
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Carboxylic Acid Stability : Acid-sensitive intermediates require pH-controlled hydrolysis (pH 4–5).
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Scalability : Transitioning from batch to flow systems reduces side reactions and improves yield consistency .
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid derivative is often synthesized via hydrolysis of its ethyl ester precursor. For example:
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Reaction : Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate → 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
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Conditions : Lithium hydroxide (LiOH) in THF/water (1:1), room temperature, 14 hours .
This reaction proceeds via nucleophilic acyl substitution, facilitated by the hydroxide ion attacking the ester carbonyl (Fig. 1) .
Amidation Reactions
The carboxylic acid group undergoes amidation with primary and secondary amines to yield carboxamide derivatives, critical for biological activity optimization.
Key Examples
Coupling agents like EDCI/HOBt or BOP-Cl activate the carboxylic acid for nucleophilic attack by amines . Steric effects from the 5,7-dimethyl groups influence reaction rates and regioselectivity.
Salt Formation
The carboxylic acid forms stable salts with inorganic bases, enhancing solubility for pharmacological applications:
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Example : Reaction with HCl gas in ether yields the hydrochloride salt (m.p. 151–154°C).
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Characterization : IR shows C=O stretch at 1,664 cm⁻¹ and N–H bend at 1,611 cm⁻¹ .
Decarboxylation
Under acidic or thermal conditions, decarboxylation occurs, forming 5,7-dimethylimidazo[1,2-a]pyridine:
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Conditions : H₂SO₄, 100°C, 2 hours.
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Mechanism : Protonation of the carboxylate followed by CO₂ elimination.
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitutions:
Nitration
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Reagent : HNO₃/H₂SO₄ at 0°C.
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Product : Nitro derivatives at C3 or C6 positions (confirmed by ¹H-NMR).
Halogenation
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Bromination : NBS in CCl₄ yields 3-bromo derivatives (used in Suzuki couplings).
Reduction and Oxidation
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Reduction : NaBH₄ reduces the carboxylic acid to the alcohol (5,7-dimethylimidazo[1,2-a]pyridine-2-methanol) in ethanol.
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Oxidation : KMnO₄ oxidizes methyl groups to carboxylates under alkaline conditions.
Cyclization Reactions
The acid participates in cyclocondensations to form fused heterocycles:
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Example : Reaction with thiourea forms imidazo[1,2-a]pyrido[2,3-d]pyrimidines.
Mechanistic Insights
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations in Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
The biological and physicochemical properties of these compounds are highly dependent on substituent type and position. Key analogs include:
Key Differences and Implications
The steric bulk may influence target binding selectivity. Halogen Substituents (Cl, Br): Introduce electron-withdrawing effects, altering electronic distribution and reactivity. Higher molecular weights (e.g., 196.59–241.04 g/mol) may impact pharmacokinetics . Pyrimidine vs.
Synthetic Efficiency: Continuous flow methods (e.g., ) reduce decarboxylation and improve yields compared to traditional flask methods (e.g., 72% yield in ethanol). Halogenated derivatives lack detailed synthetic protocols, suggesting room for optimization.
Biological Activity :
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (often abbreviated as 5,7-DMeIP-2-COOH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, particularly against tuberculosis (TB), and its potential as a scaffold for drug discovery.
Chemical Structure and Properties
5,7-DMeIP-2-COOH features a fused imidazole and pyridine ring system with two methyl groups at the 5 and 7 positions and a carboxylic acid functional group at the 2 position. This unique structure contributes to its biological activity and interaction with various biological targets.
Antituberculosis Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for various derivatives of imidazo[1,2-a]pyridine carboxamides have been reported, demonstrating promising activity.
Table 1: Antituberculosis Activity of 5,7-DMeIP Derivatives
| Compound | MIC (μM) against H37Rv | MIC (μM) against MDR | MIC (μM) against XDR |
|---|---|---|---|
| 15 | 0.10 | 0.05 | 0.07 |
| 16 | 0.19 | 0.10 | 0.14 |
Case Study : Compounds 15 and 16 were identified as particularly potent against both susceptible and resistant strains of TB, showing MIC values significantly lower than traditional treatments like isoniazid . These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can lead to enhanced efficacy against resistant strains.
The proposed mechanism of action for 5,7-DMeIP involves inhibition of the QcrB protein in Mtb, which is crucial for the bacterium's electron transport chain and ATP synthesis. By targeting this protein, the compound disrupts essential metabolic processes in Mtb .
Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[1,2-a]pyridine derivatives has provided insights into which modifications enhance biological activity:
- Positioning of Methyl Groups : The presence of methyl groups at positions 5 and 7 is critical for maintaining activity.
- Amide Group Positioning : Variations in the position of amide groups on the imidazopyridine ring significantly affect potency; for instance, moving an amide from position 3 to position 2 can enhance activity .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Essential for maintaining activity |
| Amide at position 2 | Increased potency against Mtb |
| Cyclic aliphatic rings | Enhanced selectivity and reduced toxicity |
Pharmacokinetics and Safety Profile
Preliminary studies on the pharmacokinetics of compound 16 indicate favorable properties such as high plasma protein binding (>99%) and acceptable metabolic stability in liver microsomes . Toxicity assessments showed that these compounds are non-cytotoxic to VERO cell lines at concentrations exceeding therapeutic levels.
Q & A
Q. What are the standard synthetic routes for preparing 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A common approach involves using α-haloketones or activated carbonyl derivatives to cyclize intermediates. For example, halogenation at the 3-position of the imidazo[1,2-a]pyridine core followed by carboxylation can yield the target compound. Key reagents include potassium permanganate (oxidation) and palladium catalysts (reduction). Optimization involves controlling temperature (e.g., 80–120°C), inert atmospheres (N₂/Ar), and solvent systems (e.g., DMF or THF) to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for CH₃ protons) and the carboxylic acid (δ ~12 ppm, broad). Confirm regiochemistry by analyzing coupling patterns in the pyridine ring.
- IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns. Discrepancies in mass data may indicate impurities or incomplete purification. Cross-referencing with X-ray crystallography (if available) resolves ambiguities in substituent positioning .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation/contact.
- Store the compound in airtight containers away from light/moisture.
- Dispose of waste via neutralization (e.g., with dilute NaOH) before incineration or professional hazardous waste services .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives with enhanced pharmacological activity?
Quantum mechanical calculations (DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications. Molecular docking simulations (e.g., using AutoDock Vina) identify potential binding interactions with biological targets (e.g., enzymes or receptors). For example, methyl groups at positions 5 and 7 may enhance lipophilicity, improving blood-brain barrier penetration .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Dose-Response Analysis : Ensure consistent molar concentrations in assays.
- Cell Line Validation : Use authenticated cell lines (e.g., from ATCC) to avoid variability.
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .
Q. How do reaction mechanisms differ when synthesizing N-substituted derivatives of this compound?
N-substitution (e.g., acetamide derivatives) often involves nucleophilic acyl substitution. For instance, reacting the carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which reacts with amines to form amides. Steric hindrance from the 5,7-dimethyl groups may require elevated temperatures (e.g., 60°C) or coupling agents (e.g., HATU) .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation.
- Flash Chromatography : Optimize solvent ratios (e.g., hexane:ethyl acetate 3:1) to separate polar byproducts.
- Crystallization : Recrystallize from ethanol/water to remove trace impurities .
Methodological Considerations
Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway analysis of this compound?
Isotopic labels at the methyl groups or carboxyl carbon enable tracking via LC-MS/MS. For example, ¹³C-labeled derivatives quantify metabolic products in urine or plasma, revealing hepatic oxidation or conjugation pathways .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Quality Control : Validate each batch via HPLC purity (>98%) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
